1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1713590-12-5) is a heterocyclic building block featuring a 3,4-dihydropyrazin-2(1H)-one core N4-substituted with a 3-fluorophenyl group and further functionalized at C2 with a piperidine-3-carboxylic acid moiety. With a molecular formula of C16H16FN3O3 and molecular weight of 317.31 g/mol, the compound belongs to the 4-phenyl-1,4-dihydropyrazine class that has been explored as a scaffold for neuropeptide Y (NPY) receptor antagonists and other therapeutic targets.

Molecular Formula C16H16FN3O3
Molecular Weight 317.31 g/mol
Cat. No. B11828381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
Molecular FormulaC16H16FN3O3
Molecular Weight317.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN(C2=O)C3=CC(=CC=C3)F)C(=O)O
InChIInChI=1S/C16H16FN3O3/c17-12-4-1-5-13(9-12)20-8-6-18-14(15(20)21)19-7-2-3-11(10-19)16(22)23/h1,4-6,8-9,11H,2-3,7,10H2,(H,22,23)
InChIKeyJGUSREGSUJRNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid: Structural Identity and Chemical Class for Procurement Decisions


1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1713590-12-5) is a heterocyclic building block featuring a 3,4-dihydropyrazin-2(1H)-one core N4-substituted with a 3-fluorophenyl group and further functionalized at C2 with a piperidine-3-carboxylic acid moiety [1]. With a molecular formula of C16H16FN3O3 and molecular weight of 317.31 g/mol, the compound belongs to the 4-phenyl-1,4-dihydropyrazine class that has been explored as a scaffold for neuropeptide Y (NPY) receptor antagonists and other therapeutic targets [2]. It is supplied as a research-grade intermediate by multiple vendors with purity specifications ranging from 95% to ≥98% .

Why Generic Substitution of 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid Fails: The Fluorine Position and Piperidine Substitution Problem


Close structural analogs of this compound—differing only in the fluorine position on the phenyl ring, the nature of the N4 substituent, or the carboxylic acid position on the piperidine ring—cannot be assumed interchangeable. The 3-fluorophenyl substitution pattern produces distinct physicochemical properties (XLogP3 = 1.1, TPSA = 73.2 Ų) compared to the 2-fluorophenyl regioisomer or the des-fluoro des-phenyl analog [1]. Within the broader 4-phenyl-1,4-dihydropyrazine NPY antagonist series, even subtle modifications to aryl substitution or the piperidine attachment point have been shown to alter molecular polarization, electron distribution, and receptor binding requirements [2]. The piperidine-3-carboxylic acid orientation constrains conformational space and hydrogen-bonding geometry differently than the piperidine-4-carboxylic acid regioisomer (CAS 1600447-25-3), which offers a distinct exit vector for downstream derivatization [3]. These differences carry material consequences for lead optimization campaigns and fragment-based drug discovery programs where reproducibility and defined SAR progression depend on precise structural control.

Quantitative Evidence Guide: 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid Differentiation Data


XLogP3 and Polar Surface Area Differentiation: 3-Fluorophenyl vs. Des-Phenyl Des-Fluoro Analog

The target compound exhibits an XLogP3 of 1.1 compared to approximately -0.5 to 0.0 for the des-phenyl des-fluoro analog 1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1603462-75-4), representing a lipophilicity increase of over 1 log unit attributable to the 3-fluorophenyl substituent [1]. The topological polar surface area (TPSA) is 73.2 Ų, identical at the core scaffold level to the des-phenyl analog, indicating that the added lipophilicity does not compromise hydrogen-bonding capacity [1]. This balanced profile places the compound within favorable drug-like property space while offering enhanced membrane permeability potential relative to the unsubstituted scaffold.

Physicochemical profiling Lipophilicity Drug-likeness

Purity Grade and ISO-Certified Supply Chain Advantage vs. Standard 95% Grade Analogs

The target compound is commercially available at ≥98% purity (NLT 98%) from MolCore under ISO-certified quality systems, compared to the 95% standard specification commonly offered for close analogs including 1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1273894-42-0) and 1-(4-(2-fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1707603-29-9) . The 3-percentage-point purity differential translates to impurity levels of ≤2% versus ≤5%, a 2.5-fold reduction that is meaningful for sensitive biological assays and downstream synthetic steps where cumulative impurity effects can confound SAR interpretation .

Chemical procurement Quality assurance Reproducibility

Piperidine-3-Carboxylic Acid vs. Piperidine-4-Carboxylic Acid Regioisomer: Divergent Exit Vector Geometry for Downstream Derivatization

The piperidine-3-carboxylic acid attachment in the target compound positions the carboxyl group at the meta position relative to the piperidine nitrogen, creating an angular exit vector (~120° dihedral) distinct from the linear (~180°) arrangement of the piperidine-4-carboxylic acid regioisomer (CAS 1600447-25-3) [1]. This geometric difference directly impacts the three-dimensional presentation of any amide, ester, or heterocycle subsequently coupled to the carboxylic acid handle, enabling access to different regions of chemical space in fragment growing and library synthesis campaigns [2]. Although no head-to-head biological comparison has been published for these specific regioisomers, the broader piperidine carboxylic acid SAR literature consistently demonstrates that 3-COOH versus 4-COOH substitution produces divergent target engagement profiles [3].

Fragment-based drug discovery Scaffold diversification Medicinal chemistry

3-Fluorophenyl vs. 2-Fluorobenzyl N4 Substituent: Conformational Rigidity and π-Stacking Potential Distinction

The target compound features a 3-fluorophenyl group directly attached to the dihydropyrazinone N4 position via an N-aryl bond, resulting in a conformationally restricted biaryl-like system with limited rotational freedom. In contrast, the 2-fluorobenzyl analog (CAS 1707603-29-9) incorporates a methylene spacer that introduces an additional rotatable bond and greater conformational flexibility . The target compound has 3 rotatable bonds versus 4 for the benzyl analog, and the direct N-aryl linkage enables extended π-conjugation between the dihydropyrazinone ring and the fluorophenyl system, potentially enhancing stacking interactions with aromatic residues in biological targets [1]. The molecular weight difference (317.31 vs. 331.34 g/mol) further favors the target compound for fragment-based approaches where lower MW is preferred.

Conformational analysis Molecular recognition Structure-activity relationships

Optimal Application Scenarios for 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid Based on Evidence


Fragment-Based Lead Generation Targeting NPY or Related GPCR Programs

The compound's 3-fluorophenyl-dihydropyrazinone core maps directly onto the 4-phenyl-1,4-dihydropyrazine scaffold validated in NPY-Y1 receptor antagonist development [1]. The piperidine-3-carboxylic acid handle provides an angular exit vector for fragment growing, while the XLogP3 of 1.1 and TPSA of 73.2 Ų fall within fragment-like property space (MW < 350, clogP < 3) [2]. The ≥98% purity grade available from ISO-certified suppliers ensures that initial screening hits are not artifacts of chemical impurities, a critical consideration for fragment screens where high concentrations (typically 0.1–1 mM) amplify impurity effects .

Diversity-Oriented Synthesis and Library Production Requiring Defined Scaffold Geometry

The piperidine-3-carboxylic acid regioisomer provides a distinct angular geometry for library enumeration compared to the more common piperidine-4-carboxylic acid variant [1]. The conformationally restricted N-aryl linkage (3 rotatable bonds vs. 4 in N-benzyl analogs) reduces the number of low-energy conformers, simplifying computational enumeration and improving the probability of obtaining well-resolved SAR in library screening campaigns [2]. The 3-fluorophenyl substituent further offers a metabolically stable fluorine handle for potential 19F NMR-based binding assays and metabolic profiling .

Synthesis of Amide- and Ester-Linked Clinical Candidate Intermediates

The carboxylic acid functionality on the piperidine ring enables straightforward amide coupling or esterification to generate diverse lead series. The ≥98% purity specification reduces the likelihood of byproduct formation in subsequent coupling steps, improving crude reaction yields and simplifying chromatographic purification [1]. The balanced lipophilicity (XLogP3 = 1.1) of the free acid form ensures adequate solubility in common reaction solvents (DMF, DCM, THF) while the coupled products can be tuned across a wide lipophilicity range by choice of amine or alcohol coupling partner.

Comparative Physicochemical Profiling Against 2-Fluorophenyl and Des-Fluoro Scaffold Analogs

For medicinal chemistry programs systematically exploring fluorine positional effects on target engagement, the 3-fluorophenyl substitution pattern is underrepresented relative to 4-fluorophenyl and 2-fluorophenyl variants in commercial catalogs. This compound fills a specific chemical space gap, enabling direct comparison of 3-fluoro substitution against the more commonly procured 2-fluoro and 4-fluoro phenyl regioisomers [1]. When procured alongside the des-fluoro analog (CAS 1603462-75-4), the matched molecular pair analysis can isolate the contribution of the 3-fluorophenyl group to binding affinity, permeability, and metabolic stability [2].

Quote Request

Request a Quote for 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.